molecular formula C33H53N5O3 B1194539 UNC5115

UNC5115

Cat. No. B1194539
M. Wt: 567.82
InChI Key: HPURZZOPLJWEKA-IIZANFQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC5115 is an allosteric inhibitor of PRC2 catalytic activity.

Scientific Research Applications

Solar Energy Research and Device Fabrication

UNC5115 plays a role in solar energy research, particularly in the development of solar fuels and photovoltaic devices. This research focuses on the fabrication of devices and the characterization of materials used in solar energy devices. Advanced spectroscopy and photolysis instrumentation are used to understand the molecular structure and dynamics of materials under real working conditions. The aim is to enhance solar energy conversion and storage, addressing challenges such as the absorption of sunlight, the efficiency of artificial photosynthesis, and the design of cost-effective and non-toxic materials (Meyer & Papanikolas, 2011).

Nanoparticle Synthesis and Materials Development

The compound is also mentioned in the context of chemical research focusing on the development of novel materials. Innovations in this area are fundamental to advancements in various industries, including technology and electronics. Discoveries of new materials, such as semiconducting materials, have significantly contributed to the progression from vacuum tubes to modern-day chips and miniature devices (Cushing, Kolesnichenko, & O'connor, 2004).

Clinical and Translational Science

In the context of clinical and translational science, UNC5115 might be involved in the process of transforming scientific discoveries into patient benefits. This involves supporting the 'discovery' phase of research projects and could be related to data warehousing and analytics, aiding in the management and dissemination of research findings (Mostafa & Moore, 2010).

Data-Intensive Analysis in Science

The compound is associated with the use of scientific software applications to support data-intensive analyses and processes in science. This includes satisfying requirements for interoperability, integration, automation, reproducibility, and efficient data handling, and involves the use of technologies like workflow, service, and portal to support scientific processes (Yao, Rabhi, & Peat, 2014).

properties

Product Name

UNC5115

Molecular Formula

C33H53N5O3

Molecular Weight

567.82

IUPAC Name

(3aS,7aS)-Octahydro-indole-2(S)-carboxylic acid [1(S)-(1(S)-benzyl-2-oxo-2-piperidin-1-yl-ethylcarbamoyl)-5-(isopropyl-methyl-amino)-pentyl]-amide

InChI

InChI=1S/C33H53N5O3/c1-24(2)37(3)19-13-10-18-28(35-32(40)29-23-26-16-8-9-17-27(26)34-29)31(39)36-30(22-25-14-6-4-7-15-25)33(41)38-20-11-5-12-21-38/h4,6-7,14-15,24,26-30,34H,5,8-13,16-23H2,1-3H3,(H,35,40)(H,36,39)/t26-,27-,28-,29-,30-/m0/s1

InChI Key

HPURZZOPLJWEKA-IIZANFQQSA-N

SMILES

O=C([C@H]1N[C@@]2([H])CCCC[C@@]2([H])C1)N[C@H](C(N[C@@H](CC3=CC=CC=C3)C(N4CCCCC4)=O)=O)CCCCN(C(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UNC-5115;  UNC 5115;  UNC5115

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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